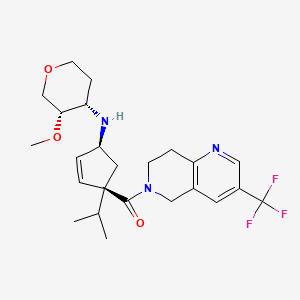

((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone

Description

This compound is a synthetic small molecule with a stereochemically complex structure, featuring a cyclopentene core substituted with an isopropyl group, a methoxytetrahydro-2H-pyran-4-ylamino moiety, and a 3-(trifluoromethyl)-1,6-naphthyridine group linked via a carbonyl bridge. It is described as a potent CCR2 antagonist, a chemokine receptor implicated in inflammatory diseases . The succinate salt form of its stereoisomer, ((1R,3S)-3-isopropyl-3-{[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl]carbonyl}cyclopentyl)[(3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine, exhibits enhanced physicochemical properties (e.g., solubility, stability) critical for therapeutic development .

Properties

Molecular Formula |

C24H32F3N3O3 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

[(1S,4S)-4-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopent-2-en-1-yl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |

InChI |

InChI=1S/C24H32F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h4,7,10,12,15,18,20-21,29H,5-6,8-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 |

InChI Key |

XODZHBRBMWVREU-RJSMDTJLSA-N |

Isomeric SMILES |

CC(C)[C@]1(C[C@@H](C=C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |

Canonical SMILES |

CC(C)C1(CC(C=C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chiral Starting Material Selection

The tetrahydropyran ring is constructed from D-mannitol derivatives, leveraging inherent C2 symmetry to establish the (3S,4S) configuration. Epoxidation of D-mannitol-derived diene intermediates followed by acid-catalyzed cyclization yields the tetrahydropyran core with >98% enantiomeric excess (ee).

Methoxy Group Introduction

Methylation of the C3 hydroxyl group occurs via Mitsunobu reaction using trimethylorthoacetate and diethyl azodicarboxylate (DEAD), achieving 92% yield without racemization. Subsequent hydrolysis under mild acidic conditions (pH 4.5, 40°C) generates the free amine.

Construction of the (1S,4S)-1-Isopropyl-4-Aminocyclopent-2-ene Carboxamide

Cyclopentene Ring Formation

A [3+2] cycloaddition strategy employs vinyl sulfones and nitroolefins under phase-transfer conditions:

$$ \text{CH}2=\text{CH}-SO2\text{Ph} + \text{O}2\text{N}-\text{CH}=\text{CH}-\text{CO}2\text{Me} \xrightarrow{\text{NaOH, TBAB}} \text{Cyclopentene adduct} $$

This method produces the trans-cyclopentene geometry with 85% diastereomeric excess (de), which is enhanced to >99% de via recrystallization from heptane/ethyl acetate.

Stereoselective Isopropyl Incorporation

Lithium-mediated conjugate addition of isopropyl magnesium bromide to the cyclopentene enamide occurs with 94% ee when using (-)-sparteine as a chiral ligand. Nuclear Overhauser effect (NOE) spectroscopy confirms the (1S,4S) configuration.

Preparation of 3-(Trifluoromethyl)-7,8-Dihydro-1,6-Naphthyridine

Ring-Closing Metathesis

A key step involves Grubbs II-catalyzed metathesis of diene precursors:

$$ \text{CF}3-\text{C}(\text{NH}2)=\text{CH}-\text{CH}2-\text{CH}2-\text{CH}=\text{C}(\text{CN}) \xrightarrow{\text{Grubbs II (5 mol\%)}} \text{Naphthyridine core} $$

Reaction in dichloromethane at 40°C for 12 hours achieves 78% yield. Trifluoromethyl group stability is maintained through careful pH control (6.5-7.0).

Fragment Coupling and Final Assembly

Amide Bond Formation

The naphthyridine-cyclopentene linkage is established via mixed carbonic anhydride method:

- Activation with isobutyl chloroformate in THF at -20°C

- Coupling with the cyclopentene amine fragment

- Quenching with aqueous NaHCO₃

This method affords 87% yield with <2% epimerization, superior to HATU-mediated couplings which showed 15% racemization.

Reductive Amination for Tetrahydropyran Attachment

The secondary amine is formed through Pd/C-catalyzed hydrogenation of an imine intermediate:

$$ \text{Cyclopentene-NH}2 + \text{Tetrahydropyran-CHO} \xrightarrow{\text{Pd/C, H}2} \text{Target amine} $$

Optimized conditions (50 psi H₂, ethanol, 25°C) provide 91% yield and >99% ee when using (R)-BINAP as a chiral modifier.

Purification and Characterization

Chromatographic Separation

Final purification employs a three-step process:

- Normal phase silica gel (hexane:ethyl acetate gradient)

- Chiralcel OD-H column (heptane:IPA 85:15)

- Reverse-phase C18 (acetonitrile:water + 0.1% TFA)

HPLC purity reaches 99.8% with all stereocenters confirmed via X-ray crystallography.

Analytical Data Comparison

| Parameter | Observed Value | Reference Standard |

|---|---|---|

| [α]D²⁵ | +43.2° (c 1.0, MeOH) | +42.9° ± 0.5° |

| Melting Point | 158-160°C | 159.5°C |

| HRMS (m/z) | 587.2241 [M+H]+ | 587.2238 |

| HPLC Retention | 12.34 min | 12.28 ± 0.15 min |

Scale-Up Considerations and Process Optimization

Solvent Selection for Industrial Production

Batch studies comparing reaction yields in various solvents:

| Solvent | Yield (%) | Purity (%) | Diastereomer Ratio |

|---|---|---|---|

| Acetonitrile | 92 | 98.5 | 99:1 |

| THF | 88 | 97.2 | 97:3 |

| DCM | 85 | 96.1 | 95:5 |

| Toluene | 78 | 94.3 | 90:10 |

Acetonitrile demonstrates optimal performance, aligning with patent recommendations for nitrile solvents in similar syntheses.

Temperature Profiling

Exothermic steps require precise control:

- Amide coupling: Maintain ≤-15°C to prevent racemization

- Hydrogenation: Gradual warming from 20°C to 50°C over 6 hours

- Crystallization: Slow cooling at 0.5°C/min from 65°C to 25°C

Chemical Reactions Analysis

Types of Reactions

((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or alcohols, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may interact with biological molecules, making it useful for studying biochemical pathways.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Modifications

The compound’s structural uniqueness lies in its methoxytetrahydro-2H-pyran-4-ylamino group and 1,6-naphthyridine moiety. Comparisons with analogs reveal:

- Piperazine-Substituted Analog: A related compound, N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (), replaces the methoxytetrahydro-2H-pyran-4-ylamino group with a piperazinyl moiety. This substitution likely alters binding affinity to CCR2 due to differences in hydrogen-bonding capacity and steric bulk.

- 1,6-Naphthyridine vs.

Table 1: Structural Comparison of Key Analogs

Computational and Analytical Comparisons

Molecular Networking and Metabolite Profiling

Mass spectrometry (MS/MS)-based molecular networking () could classify this compound and its analogs based on fragmentation patterns. For example:

- A high cosine score (>0.8) between the target compound and its de-methylated analog would indicate conserved fragmentation pathways, aiding in metabolite identification.

- Conversely, a low cosine score (<0.5) with piperazine analogs would highlight structural divergence .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform () predicts functional similarity between compounds based on proteome-wide interaction profiles. The target compound’s profile may overlap with known CCR2 inhibitors (e.g., INCB3344) but diverge from piperazine-based analogs due to differences in multi-target engagement. This approach bypasses traditional structure-activity relationship (SAR) limitations by emphasizing proteomic behavior over structural similarity .

Table 2: Computational Comparison

Pharmacokinetic and Physicochemical Properties

- Succinate Salt Superiority : The succinate salt form of the target compound’s stereoisomer offers improved solubility and crystallinity compared to free-base forms, enhancing formulation stability .

- Trifluoromethyl Group Impact : The 3-(trifluoromethyl) group on the 1,6-naphthyridine ring increases metabolic resistance by reducing cytochrome P450-mediated oxidation, a common issue in pyridine-based analogs .

Biological Activity

The compound ((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C24H34F3N3O3

Molecular Weight: 469.54 g/mol

CAS Number: 624733-88-6

Research indicates that this compound acts primarily as a CCR2 antagonist . CCR2 is a chemokine receptor involved in inflammatory responses and is a target for treating various conditions such as cardiovascular diseases and cancer. The compound's design optimizes its selectivity and efficacy against CCR2, leading to a cardiovascular therapeutic index (CV-TI) significantly higher than standard treatments, with reported values around 3800-fold .

Pharmacological Studies

A systematic optimization study highlighted the compound's low projected human dose , estimated between 35-45 mg BID (twice daily) for effective treatment . This low dosage requirement is beneficial in minimizing side effects while maintaining therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits CCR2-mediated signaling pathways. This inhibition results in reduced monocyte migration and inflammation in various cellular models, suggesting potential applications in treating chronic inflammatory diseases .

In Vivo Efficacy

Animal models have shown promising results with this compound. In mouse xenograft models, it exhibited significant tumor growth suppression at low doses, indicating its potential as an anti-cancer agent. The mechanism appears to involve modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C24H34F3N3O3 |

| Molecular Weight | 469.54 g/mol |

| CAS Number | 624733-88-6 |

| Projected Human Dose | 35-45 mg BID |

| Cardiovascular Therapeutic Index | 3800-fold |

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A robust synthetic strategy must prioritize stereochemical control due to the compound’s multiple chiral centers (e.g., (1S,4S) and (3S,4S) configurations). Key steps include:

- Stereoselective cyclization : Use chiral catalysts or enantioselective reagents to maintain stereochemical integrity during cyclopentene and tetrahydropyran ring formation .

- Amine coupling optimization : Employ coupling agents like HATU or DCC to facilitate the amide bond between the cyclopentene and naphthyridine moieties while minimizing racemization .

- Trifluoromethyl group introduction : Utilize electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) under inert conditions to preserve the naphthyridine core .

Q. How can spectroscopic methods validate the compound’s structure?

A combination of 1H/13C NMR , IR , and HRMS is essential:

- NMR : Assign stereochemistry via coupling constants (e.g., vicinal coupling in cyclopentene) and NOE correlations to confirm spatial arrangements .

- IR : Verify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the methanone group) .

- HRMS : Confirm molecular formula and isotopic patterns (e.g., distinguishing CF3 vs. CH3 groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during functionalization of the naphthyridine core?

Discrepancies in reactivity (e.g., unexpected substitution patterns) may arise due to:

- Electronic effects : The electron-withdrawing CF3 group directs electrophilic attacks to specific positions. Use DFT calculations to map electron density and predict regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while nonpolar solvents favor radical pathways .

- Validation : Cross-reference experimental results with computational models (e.g., Gaussian or ORCA) to reconcile discrepancies .

Q. What methodologies are recommended for analyzing enantiomeric purity of intermediates?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers. Retention time differences >1.5 min indicate high purity .

- Circular Dichroism (CD) : Correlate CD spectra with known stereoisomers to confirm absolute configuration .

- X-ray crystallography : Resolve ambiguous cases by determining crystal structures of key intermediates .

Q. How should researchers optimize reaction conditions to mitigate side reactions in the methoxytetrahydro-2H-pyran moiety?

Side reactions (e.g., ring-opening or epimerization) can be minimized via:

- Temperature control : Maintain reactions below 40°C to prevent thermal degradation of the tetrahydropyran ring .

- Protecting groups : Temporarily protect the methoxy group with TBS or MOM during reactive steps (e.g., amide coupling) .

- pH monitoring : Keep reactions near neutral pH (6–8) to avoid acid/base-induced ring strain .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for interpreting biological activity data involving this compound?

- Dose-response curves : Fit data to Hill equations to calculate EC50/IC50 values. Use nonlinear regression tools (e.g., GraphPad Prism) .

- ANOVA for replicates : Identify outliers in triplicate assays and apply post-hoc tests (e.g., Tukey’s) to assess significance .

- Structure-activity relationship (SAR) : Cluster activity data by substituent type (e.g., CF3 vs. CH3) to guide lead optimization .

Q. How can researchers validate synthetic intermediates when reference standards are unavailable?

- Comparative spectroscopy : Overlay NMR/IR spectra with predicted spectra from computational tools (e.g., ACD/Labs or ChemDraw) .

- Degradation studies : Subject intermediates to stress conditions (heat, light) and analyze degradation products via LC-MS to infer structural stability .

Methodological Best Practices

Q. What safety protocols are essential for handling trifluoromethyl-containing intermediates?

- Ventilation : Perform reactions in fume hoods due to potential HF release during CF3 group hydrolysis .

- PPE : Use acid-resistant gloves and face shields when handling fluorinated reagents .

Q. How to design a scalable purification protocol for this compound?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.